molecular formula C17H18N6O2S B2419459 (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide CAS No. 2035021-46-4

(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide

Cat. No.: B2419459
CAS No.: 2035021-46-4
M. Wt: 370.43
InChI Key: PGQYOKSPYUONIK-PKNBQFBNSA-N
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Description

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of fused triazole . Fused triazoles are a class of compounds that have been studied for their potential as thermostable materials . They are designed and synthesized based on a fused-triazole backbone with various substituents .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized based on a fused-triazole backbone . The synthesis usually involves designing and synthesizing the core structure first, followed by the addition of substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine ring. This ring system is a type of fused triazole, which is a heterocyclic compound containing two or more different types of atoms (usually carbon, nitrogen, oxygen, or sulfur) in the ring .

Scientific Research Applications

Anti-Asthmatic Activity

Studies have explored the synthesis of various ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, including derivatives similar to (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide, demonstrating potent anti-asthmatic activity. These compounds effectively inhibited platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, offering potential value in asthma and respiratory disease treatments (Kuwahara et al., 1997).

Antiviral Activity

Certain derivatives of [1,2,4]triazolo[4,3-b]pyridazine have shown promising antiviral properties, particularly against the hepatitis A virus (HAV). The plaque reduction infectivity assay indicated that these compounds significantly reduce virus count, with specific compounds demonstrating a notably high effect on HAV (Shamroukh & Ali, 2008).

Anticancer and Anti-HIV Activity

Compounds bearing the [1,2,4]triazolo[4,3-a]pyrid-3-yl moiety, a structural feature closely related to the compound , have been synthesized and indicated moderate to high anti-HIV and anticancer activities in preliminary screenings. This highlights the potential of such compounds in the development of new therapeutic agents targeting HIV and cancer (Brzozowski, 1998).

Anti-Diabetic Activity

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, marking them as potential anti-diabetic medications. The compounds exhibited significant DPP-4 inhibition and insulinotropic activities, presenting a promising avenue for diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Properties

IUPAC Name

(E)-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-26(25,11-9-14-4-2-1-3-5-14)21-15-8-10-22(12-15)17-7-6-16-19-18-13-23(16)20-17/h1-7,9,11,13,15,21H,8,10,12H2/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQYOKSPYUONIK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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